molecular formula C8H11N5O B1451787 6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 947010-62-0

6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No. B1451787
CAS RN: 947010-62-0
M. Wt: 193.21 g/mol
InChI Key: FVXPYGBCFBAWKI-UHFFFAOYSA-N
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Description

“6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” is a chemical compound with the molecular formula C8H11N5O . It is a member of the triazolopyrimidines , a class of fused heterocycles known for their valuable biological properties .


Synthesis Analysis

The synthesis of triazolopyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a triazolopyrimidine core with an amino group at the 6-position and a propyl group at the 5-position .


Chemical Reactions Analysis

Triazolopyrimidines are versatile objects for chemical modification due to their presence in the structure of DNA and RNA . They are part of several drugs and have shown diverse biological activities .


Physical And Chemical Properties Analysis

The average mass of “this compound” is 193.206 Da . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Cardiovascular Agents 2-(Alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines, structurally related to 6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, have been studied for their potential as cardiovascular agents. These compounds exhibit inhibitory activity on cAMP phosphodiesterase from various tissues, making them candidates for clinical evaluation in the cardiovascular system (Nevinson et al., 1982).

Analgesic and Anti-Inflammatory Activity Derivatives of 5-amino[1,2,4]triazolo[4,3-a][1,8]naphthyridine, structurally similar to the compound , have shown potent analgesic or anti-inflammatory activity without causing acute gastric damage in rats, suggesting their potential as pain relievers and anti-inflammatory drugs (Roma et al., 2010).

Metabolic Studies The biotransformation of a derivative of trapidil structurally similar to this compound was studied in rats. The metabolites identified suggest that compounds in this class undergo extensive metabolism, which could influence their pharmacological activity (Pfeifer et al., 1990).

Anticonvulsant Activity 5-Alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives, structurally related to the compound , have been synthesized and evaluated for anticonvulsant activity. These compounds showed significant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, indicating their potential use in treating convulsive disorders (Wang et al., 2015).

Anxiolytic Properties Modification of the benzodiazepine receptor binding template by replacing the annelated benzene ring with various moieties, including 1,2,4-triazolo[1,5-c]pyrimidin, resulted in structures with potent benzodiazepine receptor binding affinity and potential anxiolytic properties without sedative liability (Francis et al., 1991).

Anti-Anaphylactic Effects Compounds like ICI 63,197, structurally related to this compound, have been shown to facilitate the recovery of guinea pigs from anaphylactic shock and reduce histamine release, indicating potential use in treating allergic reactions (Davies & Evans, 1973).

Mechanism of Action

While the specific mechanism of action for “6-Amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” is not mentioned in the search results, triazolopyrimidines are known to exhibit a wide range of biological activities, including antifungal, antitubercular, antibacterial, antitumor, and antiviral effects .

properties

IUPAC Name

6-amino-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-2-3-5-6(9)7(14)13-8(12-5)10-4-11-13/h4H,2-3,9H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXPYGBCFBAWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)N2C(=N1)N=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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